molecular formula C17H17N5O3S B2997362 (E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1376439-72-3

(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2997362
CAS No.: 1376439-72-3
M. Wt: 371.42
InChI Key: UHOLVAMEFFJLOM-UHFFFAOYSA-N
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Description

(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide core, a methoxy-substituted phenyl ring, and a tetrazol-1-yl group. The (E)-stereochemistry of the ethenesulfonamide moiety ensures structural rigidity, which may influence binding affinity in biological systems.

Properties

IUPAC Name

(E)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-13-3-5-14(6-4-13)9-10-26(23,24)19-15-7-8-17(25-2)16(11-15)22-12-18-20-21-22/h3-12,19H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOLVAMEFFJLOM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H11_{11}N5_5O2_2
  • Molecular Weight : 233.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : The tetrazole group is known to enhance binding affinity to certain receptors, potentially influencing neurotransmitter pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

Biological Activity Overview

Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings from these studies.

Study Methodology Findings Reference
Study 1In vitro receptor binding assaysHigh affinity for NK1 receptors, suggesting potential anti-emetic properties
Study 2Enzyme inhibition assaysSignificant inhibition of xanthine oxidase, indicating potential for treating hyperuricemia
Study 3Cytotoxicity assaysModerate cytotoxic effects on cancer cell lines, warranting further investigation

Case Studies

  • Anti-emetic Activity : A study conducted by Gardner et al. demonstrated that the compound exhibited significant anti-emetic effects in animal models, providing a basis for further clinical exploration in nausea and vomiting management .
  • Xanthine Oxidase Inhibition : Research highlighted the compound's ability to inhibit xanthine oxidase effectively, which is crucial for managing conditions like gout . This inhibition was quantified using IC50 values, showing promise for therapeutic applications.
  • Cytotoxic Effects in Cancer Research : Preliminary findings from cytotoxicity assays indicated that this compound had moderate effects on various cancer cell lines, suggesting it may have potential as an anticancer agent .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Ethenesulfonamide Derivatives
Compound Name Key Substituents Bioactive Groups Reference
Target Compound 4-Methoxy-3-(tetrazol-1-yl)phenyl, 4-methylphenyl Tetrazole, Methoxy
3d () 2-Fluoro-5-methylphenyl, dihydroartemisinoxy Fluoro, Artemisinin-derived
3m () Pyrimidinyl-pyrazolyl Pyrazole, Pyrimidine
Compound in 3,4-Difluorophenyl, thiazolyl Thiazole, Trifluoromethyl
AKOS005088768 () 4-Isopropylphenyl, benzyl Isopropyl, Benzyl

Key Observations :

  • Tetrazole vs. Other Bioisosteres: The target compound’s tetrazole group distinguishes it from analogs with carboxylic acid mimics (e.g., dihydroartemisinoxy in 3d) or neutral substituents (e.g., pyrimidine in 3m).
  • Methoxy Group : The 4-methoxy group in the target compound may reduce metabolic oxidation compared to halogenated analogs (e.g., 3,4-difluorophenyl in ) .

Key Observations :

  • Characterization : 1H-NMR signals for the ethenesulfonamide NH (~δ 10.06) and aromatic protons (δ 7.56) in 3d align with expected patterns for similar structures, suggesting the target compound would exhibit analogous spectral features .

Key Observations :

  • Kinase Inhibition : While 3m targets FLT3, the target compound’s tetrazole and methoxy groups may favor interactions with phosphatases or kinases through hydrogen bonding and π-π stacking .
  • Potency : The compound in shows moderate activity (IC50 = 31,000 nM), suggesting that substituent optimization (e.g., trifluoromethyl in vs. tetrazole in the target) could enhance potency .

Physicochemical Properties

  • Solubility: The tetrazole group in the target compound likely improves aqueous solubility compared to analogs with non-ionizable groups (e.g., 4-isopropylphenyl in ) .

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